molecular formula C15H15N5O2 B3008100 N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034479-55-3

N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3008100
CAS No.: 2034479-55-3
M. Wt: 297.318
InChI Key: KLBJJHCORBGDHH-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bipyridine moiety linked to an imidazolidine ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide typically involves the coupling of a bipyridine derivative with an imidazolidine precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The imidazolidine ring can be introduced through a cyclization reaction involving appropriate amine and carbonyl precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine unit plays a crucial role in binding to metal centers, while the imidazolidine ring can influence the overall stability and reactivity of the complex .

Properties

IUPAC Name

2-oxo-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14-17-6-7-20(14)15(22)19-9-11-3-4-13(18-8-11)12-2-1-5-16-10-12/h1-5,8,10H,6-7,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBJJHCORBGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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